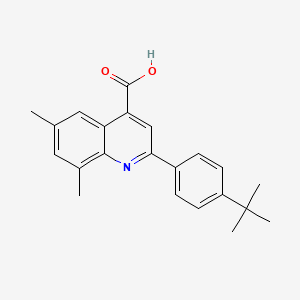
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (hereafter referred to as “2-TBQ-4-COOH”) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a quinoline derivative, which is a class of heterocyclic compounds that are composed of a six-membered aromatic ring system. 2-TBQ-4-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
2-TBQ-4-COOH has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant and anti-inflammatory compound, as well as for its potential use in the treatment of certain types of cancer. Additionally, it has been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new materials for use in medical devices.
Mecanismo De Acción
2-TBQ-4-COOH has been studied for its potential mechanism of action. It has been demonstrated to be a potent antioxidant and anti-inflammatory compound, which suggests that it may act as a free radical scavenger. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
2-TBQ-4-COOH has been studied for its potential biochemical and physiological effects. It has been demonstrated to have a potent antioxidant effect, which suggests that it may be useful in the prevention of oxidative damage to cells. Additionally, it has been demonstrated to have an anti-inflammatory effect, which suggests that it may be useful in the treatment of certain types of inflammation. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-TBQ-4-COOH has both advantages and limitations for use in laboratory experiments. One advantage of using 2-TBQ-4-COOH in laboratory experiments is that it is relatively cost-effective and easy to synthesize. Additionally, it is a relatively non-toxic compound, which makes it safe to handle in laboratory settings. One limitation of using 2-TBQ-4-COOH in laboratory experiments is that it is not a very potent compound, which means that it may not be as effective as other compounds in certain applications.
Direcciones Futuras
There are a number of potential future directions for the use of 2-TBQ-4-COOH in scientific research. One potential future direction is to further explore its potential use as an antioxidant and anti-inflammatory compound. Additionally, further research could be done to explore its potential use in the development of new drugs and materials for use in medical devices. Finally, further research could be done to explore its potential use in the treatment of certain types of cancer.
Métodos De Síntesis
2-TBQ-4-COOH can be synthesized through a two-step process. The first step involves the reaction of 4-tert-butylphenol and 4-chlorobenzoyl chloride in aqueous sodium hydroxide to form 4-tert-butylphenyl 4-chlorobenzoylate. The second step involves the reaction of this intermediate with dimethyl sulfate in the presence of sodium hydroxide to yield 2-TBQ-4-COOH. This method of synthesis has been demonstrated to be efficient and cost-effective.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-13-10-14(2)20-17(11-13)18(21(24)25)12-19(23-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVWLBSLJOYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

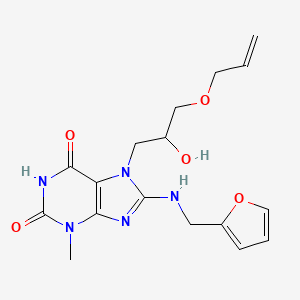
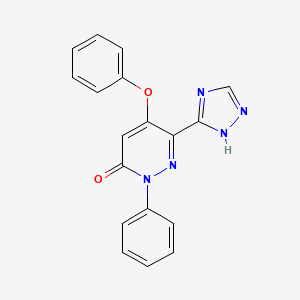
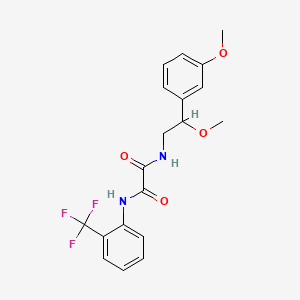
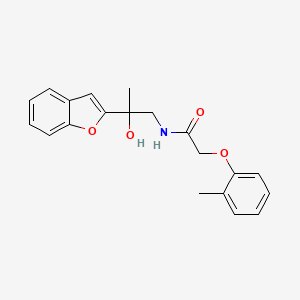
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)



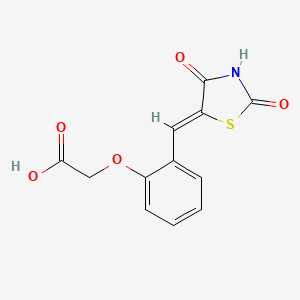
![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)
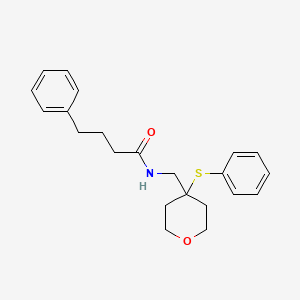
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)
